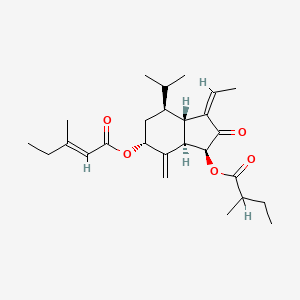

7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone involves multiple steps, including esterification and selective oxidation reactions. The specific synthetic routes and reaction conditions are detailed in various research articles, which typically involve the use of organic solvents, catalysts, and controlled temperature conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and intermediates.

化学反応の分析

Types of Reactions

7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups present in the compound, potentially altering its biological activity.

Reduction: Reduction reactions can be used to modify the double bonds or carbonyl groups within the molecule.

Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of organic solvents .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce saturated analogs of the original compound.

科学的研究の応用

Anti-neuropathic Effects

Recent studies have demonstrated the efficacy of ECN in alleviating neuropathic pain. In a controlled experiment involving mice subjected to partial sciatic nerve ligation (PSNL), ECN was administered at doses of 1 and 10 mg/kg. The results indicated a significant reduction in hyperalgesia and allodynia, symptoms commonly associated with neuropathic pain. The compound was found to modulate oxidative stress and inflammation by inhibiting pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6, while also enhancing antioxidant levels like glutathione and superoxide dismutase .

Inhibition of Diacylglycerol Acyltransferase (DGAT)

ECN has been identified as a potent inhibitor of diacylglycerol acyltransferase (DGAT) with IC50 values of 47.0 µM in rat liver microsomes and 160.7 µM in HepG2 cell microsomes. This inhibition suggests potential applications in lipid metabolism disorders, particularly in conditions such as obesity and diabetes where DGAT plays a critical role in triglyceride synthesis .

Case Studies

作用機序

The mechanism by which 7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone exerts its effects involves several molecular targets and pathways:

Oxidative Stress Suppression: The compound reduces oxidative stress by scavenging free radicals and enhancing antioxidant defenses.

Inflammation Modulation: It inhibits pro-inflammatory cytokines and pathways, reducing inflammation.

Pro-Apoptotic Pathways: The compound suppresses pathways that lead to cell apoptosis, thereby protecting cells from programmed cell death.

類似化合物との比較

Similar Compounds

7beta-(3-Ethyl-cis-crotonoyloxy)-14-hydroxy-1alpha-(2-methylbutyryloxy)notonipetranone: This compound is structurally similar but includes a hydroxyl group, which may alter its biological activity.

Other Notonipetranone Derivatives: Various derivatives of notonipetranone share similar structural features but differ in their functional groups and biological effects

Uniqueness

7beta-(3-Ethyl-cis-crotonoyloxy)-1alpha-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate multiple pathways involved in oxidative stress, inflammation, and apoptosis sets it apart from other similar compounds.

生物活性

7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone (referred to as ECN) is a sesquiterpenoid compound that has garnered attention for its potential biological activities, particularly in the context of neuropathic pain and inflammation. This article explores the biological activity of ECN, focusing on its mechanisms of action, effects on various cellular pathways, and therapeutic potential.

- Molecular Formula : C26H38O5

- Molecular Weight : 430.58 g/mol

- Boiling Point : Approximately 516.5 °C

These properties indicate that ECN is a complex organic molecule with potential interactions within biological systems.

Anti-Inflammatory Effects

ECN has been shown to significantly reduce the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) in models of neuropathic pain. Treatment with ECN resulted in:

- Decreased mRNA expression of inflammatory markers:

- TNF-α: F = 167.8,

- IL-1β: F = 143.4,

- IL-6: F = 151.6,

- COX-2: F = 124.5,

- iNOS: F = 97.8,

This suggests that ECN modulates inflammatory responses effectively, which is crucial for managing conditions characterized by chronic inflammation, such as neuropathic pain .

Antioxidant Activity

ECN activates the Nrf2/HO-1 signaling pathway, leading to an increase in antioxidant enzyme expression. The following enzymes showed significant up-regulation:

- Nrf2 : F = 185.6,

- HO-1 : F = 177.4,

- NQO1 : F = 180.2,

This activation helps to counteract oxidative stress, which plays a significant role in the pathogenesis of neuropathic pain .

Neuroprotective Effects

In addition to its anti-inflammatory and antioxidant properties, ECN exhibits neuroprotective effects by reducing DNA damage and apoptosis in neuronal cells:

- Caspase-3 Levels : Treatment with ECN significantly reduced caspase-3 levels, indicating a protective effect against pro-apoptotic signaling pathways associated with neuronal injury .

Study on Neuropathic Pain Models

A key study investigated the efficacy of ECN in a mouse model of neuropathic pain induced by partial sciatic nerve ligation (PSNL). The findings included:

- Reduction in Pain Behavior : Mice treated with ECN displayed significantly reduced pain behaviors compared to control groups.

- Histological Improvements : Histological examinations revealed that ECN treatment preserved myelin sheath integrity and reduced neuronal damage.

- Quantitative RT-PCR Results : The study highlighted significant reductions in inflammatory cytokine levels and increased expression of antioxidant proteins following ECN administration.

These results underscore the compound’s potential as a therapeutic agent for neuropathic pain management .

Comparative Analysis with Other Compounds

| Compound | Mechanism | Key Findings |

|---|---|---|

| ECN | Anti-inflammatory & Antioxidant | Reduced TNF-α, ILs; increased Nrf2/HO-1 |

| Pregabalin | Calcium channel modulator | Effective but with different side effects |

| Gabapentin | GABA analog | Similar efficacy but may cause sedation |

This table illustrates how ECN compares to other established treatments for neuropathic pain, highlighting its unique mechanisms and potential advantages .

特性

IUPAC Name |

[(1Z,3S,3aR,5R,7S,7aS)-1-ethylidene-3-(2-methylbutanoyloxy)-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O5/c1-9-15(6)12-21(27)30-20-13-19(14(4)5)23-18(11-3)24(28)25(22(23)17(20)8)31-26(29)16(7)10-2/h11-12,14,16,19-20,22-23,25H,8-10,13H2,1-7H3/b15-12+,18-11-/t16?,19-,20+,22-,23-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTQQLVJPORCMAK-NMNXYZJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC1C2C(C(CC(C2=C)OC(=O)C=C(C)CC)C(C)C)C(=CC)C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@H]1[C@@H]2[C@H]([C@@H](C[C@H](C2=C)OC(=O)/C=C(\C)/CC)C(C)C)/C(=C/C)/C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201129063 | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80514-14-3 | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80514-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7β-(3-Ethyl-cis-crotonoyloxy)-1α-(2-methylbutyryloxy)-3,14-dehydro-Z-notonipetranone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201129063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。